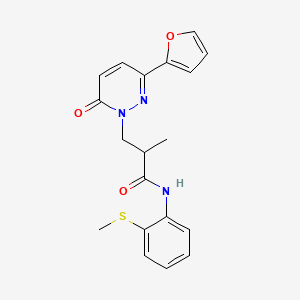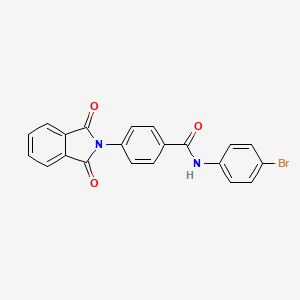
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a compound’s description would include its systematic name, common name (if applicable), and its role or function in a biological, chemical, or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions required.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, bond arrangement, and any notable structural features.Chemical Reactions Analysis
This would involve an examination of the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Compounds with structural similarities to the specified chemical have been synthesized for anticancer applications. For instance, derivatives of benzoquinazolinones were prepared and showed interesting anticancer activities in biological screenings against A549 and HT29 cell lines, as well as on lymphocytes, suggesting potential therapeutic applications in cancer treatment (Nowak et al., 2014). Another study reported the synthesis of amino-, and sulfanyl-derivatives of benzoquinazolinones demonstrating significant anticancer activity on HT29 and HCT116 cell lines, highlighting the therapeutic potential of these compounds (Nowak et al., 2015).
Antimicrobial and Antifungal Activities
Novel derivatives of quinazolinone have shown significant antimicrobial and antifungal activities. Synthesized compounds were tested in vitro and exhibited notable antibacterial and antifungal effects, presenting a promising approach for the development of new antimicrobial agents (Patel & Patel, 2010).
Antiviral Activities
Research has been conducted on the synthesis and evaluation of novel quinazolin-4(3H)-one derivatives for their antiviral activities against a range of respiratory and biodefense viruses. These studies reveal that certain compounds exhibit potent antiviral properties, making them potential candidates for antiviral drug development (Selvam et al., 2007).
PI3K Inhibitors and Anticancer Agents
Compounds with the quinazolinone structure have been proposed as novel PI3K inhibitors with anticancer activity. The synthesis and evaluation of these compounds have shown potent antiproliferative activities in vitro against several human cancer cell lines, suggesting their utility as anticancer agents (Shao et al., 2014).
Synthesis Techniques and Biological Studies
Various studies have developed synthesis techniques for creating sulfonamide derivatives of quinazolinones, which have been evaluated for their biological activities, including antimicrobial actions. These advancements in synthesis methods facilitate the exploration of quinazolinone derivatives for different biomedical applications (Patel et al., 2010).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and uses.
I hope this general approach is helpful. If you have any specific questions about these topics, feel free to ask!
Propriétés
Numéro CAS |
422288-18-4 |
|---|---|
Nom du produit |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide |
Formule moléculaire |
C21H29BrN4O3S |
Poids moléculaire |
497.45 |
Nom IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide |
InChI |
InChI=1S/C21H29BrN4O3S/c22-16-6-7-18-17(15-16)20(28)26(21(30)24-18)10-3-1-2-5-19(27)23-8-4-9-25-11-13-29-14-12-25/h6-7,15H,1-5,8-14H2,(H,23,27)(H,24,30) |
Clé InChI |
WZLWEYOVUZVDGD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
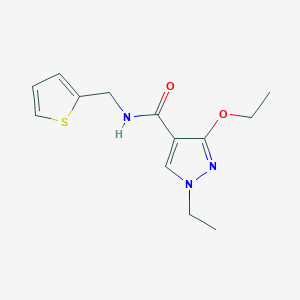
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)
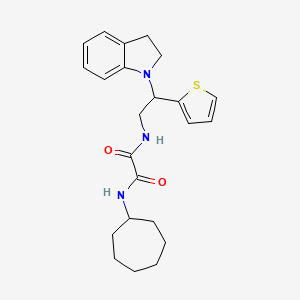
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)
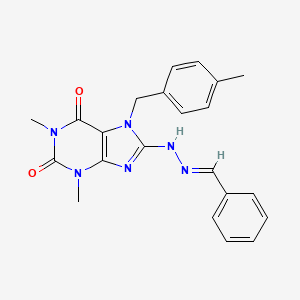
![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)
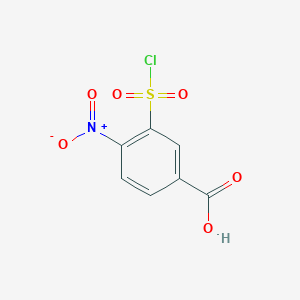
![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)
